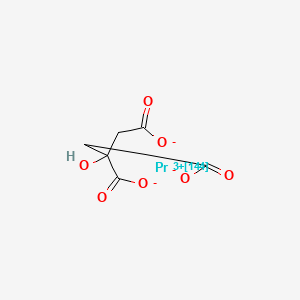
Methyl 4-oxopiperidine-3-carboxylate, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-oxopiperidine-3-carboxylate, sodium salt is an organic compound with the molecular formula C7H10NNaO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-oxopiperidine-3-carboxylate, sodium salt can be synthesized through several methods. One common approach involves the reaction of piperidine with methyl chloroformate, followed by oxidation to introduce the keto group at the 4-position. The sodium salt form is obtained by neutralizing the resulting acid with sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch reactions. The process starts with the esterification of piperidine-3-carboxylic acid with methanol, followed by oxidation and neutralization steps. The final product is purified through crystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-oxopiperidine-3-carboxylate, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products Formed
The major products formed from these reactions include hydroxyl derivatives, substituted piperidines, and various functionalized piperidine derivatives .
Aplicaciones Científicas De Investigación
Methyl 4-oxopiperidine-3-carboxylate, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of methyl 4-oxopiperidine-3-carboxylate, sodium salt involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. The pathways involved include oxidation-reduction reactions and nucleophilic substitutions, which lead to the formation of various derivatives .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-oxo-3-piperidinecarboxylate hydrochloride
- Ethyl 4-oxo-1-piperidinecarboxylate
- 4-Piperidone monohydrate hydrochloride
Uniqueness
Methyl 4-oxopiperidine-3-carboxylate, sodium salt is unique due to its sodium salt form, which enhances its solubility in water and makes it more suitable for certain reactions compared to its hydrochloride or free acid counterparts. This property makes it particularly useful in aqueous-phase reactions and biological studies .
Propiedades
Número CAS |
84473-62-1 |
|---|---|
Fórmula molecular |
C7H10NNaO3 |
Peso molecular |
179.15 g/mol |
Nombre IUPAC |
sodium;methyl 4-oxopiperidin-1-ide-3-carboxylate |
InChI |
InChI=1S/C7H10NO3.Na/c1-11-7(10)5-4-8-3-2-6(5)9;/h5H,2-4H2,1H3;/q-1;+1 |
Clave InChI |
LJTOGSJUMIMKIQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1C[N-]CCC1=O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















